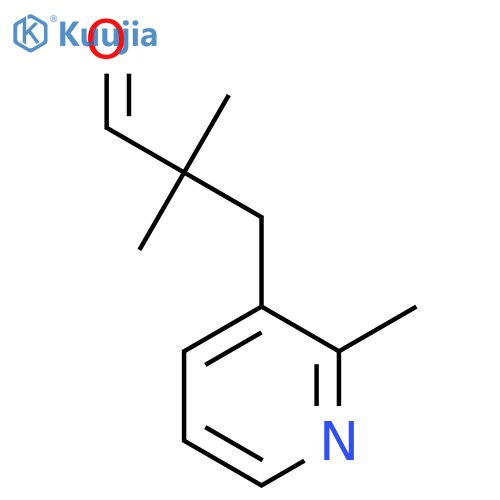

Cas no 1936715-02-4 (2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal)

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal

- 1936715-02-4

- SCHEMBL19443425

- EN300-1621239

-

- インチ: 1S/C11H15NO/c1-9-10(5-4-6-12-9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3

- InChIKey: YZUDWOLTWZENBL-UHFFFAOYSA-N

- ほほえんだ: O=CC(C)(C)CC1=CC=CN=C1C

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 30Ų

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1621239-250mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 250mg |

$1038.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-100mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-500mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 500mg |

$1084.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-5000mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 5000mg |

$3273.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-1.0g |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1621239-1000mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-10000mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 10000mg |

$4852.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-50mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 50mg |

$948.0 | 2023-09-22 | ||

| Enamine | EN300-1621239-2500mg |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal |

1936715-02-4 | 2500mg |

$2211.0 | 2023-09-22 |

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanalに関する追加情報

Introduction to 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal (CAS No. 1936715-02-4)

2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal, identified by the CAS number 1936715-02-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aldehyde derivative features a unique structural motif comprising a branched alkyl chain substituted with a pyridine ring, making it a promising candidate for various synthetic applications. The compound's molecular structure, characterized by its high degree of substitution and functional group diversity, positions it as a valuable intermediate in the development of complex molecules.

The chemical formula of 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal can be expressed as C11H15NO, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of the aldehyde group (CHO) at the terminal position of the propanal chain enhances its reactivity, enabling participation in various condensation and oxidation reactions. This reactivity is particularly useful in synthetic organic chemistry, where such intermediates are often employed to construct more intricate scaffolds.

In recent years, the demand for novel heterocyclic compounds has surged due to their broad spectrum of biological activities. The pyridine moiety in 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal contributes to its potential pharmacological relevance. Pyridine derivatives are well-documented for their roles in drug discovery, serving as key structural elements in therapeutic agents targeting neurological disorders, infectious diseases, and cancer. The specific substitution pattern of this compound may influence its interactions with biological targets, making it a subject of interest for medicinal chemists.

The synthesis of 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. One common approach involves the condensation of acetone derivatives with appropriate pyridine precursors followed by functional group modifications. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been explored to achieve higher regioselectivity and yield. These synthetic strategies underscore the compound's accessibility despite its complex structure.

The physicochemical properties of CAS No. 1936715-02-4 are critical for its practical application in pharmaceutical formulations. As an aldehyde, it exhibits moderate solubility in organic solvents such as ethanol and dichloromethane but limited solubility in water. This solubility profile impacts its suitability for various formulation techniques, necessitating careful consideration during drug development. Additionally, its stability under different storage conditions is a crucial factor that must be evaluated to ensure long-term viability.

Recent studies have begun to explore the pharmacokinetic behavior of compounds structurally related to 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal. Research indicates that pyridine-based aldehydes can exhibit interesting metabolic pathways upon administration. Understanding these pathways is essential for predicting drug efficacy and minimizing potential side effects. Advanced computational modeling techniques have been employed to simulate these interactions, providing insights into how modifications to the molecular structure might alter pharmacokinetic profiles.

The role of CAS No. 1936715-02-4 as a building block in medicinal chemistry cannot be overstated. Its ability to serve as a precursor for more complex molecules has led to its incorporation into numerous research projects aimed at identifying novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential antiviral and anti-inflammatory properties. Such investigations not only highlight its synthetic utility but also demonstrate its potential contribution to addressing unmet medical needs.

In conclusion, 2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal represents a significant advancement in the realm of specialty chemicals with applications spanning synthetic chemistry and drug development. Its unique structural features and reactivity make it a versatile intermediate that continues to attract scientific interest. As research progresses, further exploration into its biological activities and synthetic applications will likely expand its utility across multiple industries.

1936715-02-4 (2,2-dimethyl-3-(2-methylpyridin-3-yl)propanal) 関連製品

- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

- 16510-28-4(1-Chloro-4-(cyclopropylmethyl)benzene)

- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)

- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)

- 172703-83-2(4-methylpiperidine-2-carboxamide)

- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)